molecular formula C15H22N2O2 B1322296 Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate CAS No. 550371-76-1

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Cat. No. B1322296
M. Wt: 262.35 g/mol
InChI Key: GQOGIYJQPWKVED-UHFFFAOYSA-N
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Patent
US07947834B2

Procedure details

1.54 ml of a 4N solution of hydrochloric acid in dioxane are added dropwise using a dropping funnel to a 25 ml round-bottomed flask comprising 0.552 g of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate. Stirring is maintained for 1 hour. The product is subsequently concentrated under vacuum and then treated with a 1N aqueous sodium hydroxide solution. The aqueous phase is extracted 3 times with dichloromethane. The organic phase is dried over sodium sulfate and concentrated under reduced pressure. 0.341 g of 4-(piperidin-4-yl)pyridine is obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.552 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1>O1CCOCC1>[NH:11]1[CH2:12][CH2:13][CH:8]([C:5]2[CH:4]=[CH:3][N:2]=[CH:7][CH:6]=2)[CH2:9][CH2:10]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.552 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The product is subsequently concentrated under vacuum
ADDITION
Type
ADDITION
Details
treated with a 1N aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.341 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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